molecular formula C11H13BrO3 B7960540 Methyl 4-bromo-2-propoxybenzoate

Methyl 4-bromo-2-propoxybenzoate

Cat. No.: B7960540
M. Wt: 273.12 g/mol
InChI Key: ZKFPBGKLTMAFPG-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-propoxybenzoate is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a propoxy group at the 2-position. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-propoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-propoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Another method involves the bromination of methyl 2-propoxybenzoate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-propoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reducing the ester group.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for hydrolysis reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups depending on the nucleophile used.

    Reduction: 4-bromo-2-propoxybenzyl alcohol.

    Hydrolysis: 4-bromo-2-propoxybenzoic acid.

Scientific Research Applications

Methyl 4-bromo-2-propoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-propoxybenzoate depends on its application. In enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access. In receptor binding studies, it may interact with specific receptor sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: Lacks the propoxy group, making it less versatile in certain synthetic applications.

    Methyl 2-propoxybenzoate: Lacks the bromine atom, which reduces its reactivity in nucleophilic substitution reactions.

    Ethyl 4-bromo-2-propoxybenzoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.

Uniqueness

Methyl 4-bromo-2-propoxybenzoate is unique due to the presence of both the bromine atom and the propoxy group, which confer distinct reactivity and versatility in synthetic applications. Its structure allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-bromo-2-propoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-6-15-10-7-8(12)4-5-9(10)11(13)14-2/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFPBGKLTMAFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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